molecular formula C52H42N2O2P2 B12502152 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide

Cat. No.: B12502152
M. Wt: 788.8 g/mol
InChI Key: GAVLUHWIRDNCEW-UHFFFAOYSA-N
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Description

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide is a complex organic compound characterized by the presence of multiple diphenylphosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide typically involves the reaction of diphenylphosphine with appropriate benzamide derivatives under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .

Scientific Research Applications

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide involves its interaction with molecular targets such as enzymes or metal ions. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles to facilitate various chemical reactions. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide is unique due to its specific arrangement of diphenylphosphanyl groups and its ability to form stable complexes with transition metals. This makes it particularly valuable in catalysis and coordination chemistry .

Properties

IUPAC Name

2-diphenylphosphanyl-N-[2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVLUHWIRDNCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42N2O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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